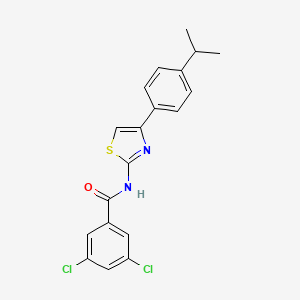

3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Characterization

Research on similar thiazole compounds has led to advancements in synthetic chemistry. For example, Saeed and Wong (2012) reported on the synthesis of heterocyclic compounds through S-cyclization mechanisms, highlighting the importance of thiazole derivatives in the development of new chemical entities with potential biological activities. This work demonstrates the chemical versatility and potential utility of thiazole-based compounds in creating diverse molecular structures (Saeed & Wong, 2012).

Anticancer Activity

A noteworthy application of thiazole derivatives is in the design and synthesis of anticancer agents. Ravinaik et al. (2021) synthesized a series of benzamide derivatives with thiazole moieties, evaluating their efficacy against several cancer cell lines. These derivatives showed moderate to excellent anticancer activity, underscoring the therapeutic potential of thiazole-based molecules in oncology research (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Thiazole derivatives have also been investigated for their antimicrobial properties. Bikobo et al. (2017) synthesized thiazole benzamide ethers and evaluated their antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited potent activity, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017). Additionally, Kumar and Singh (2020) explored thiazole/oxazole substituted benzothiazole derivatives for their anti-inflammatory and analgesic effects, indicating the broad therapeutic applications of thiazole compounds (Kumar & Singh, 2020).

Supramolecular Chemistry

In the realm of materials science, thiazole derivatives have been utilized as supramolecular gelators. Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and examined their gelation behavior, providing insights into the role of non-covalent interactions in the formation and stability of supramolecular gels (Yadav & Ballabh, 2020).

Direcciones Futuras

The future directions for research on “3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” could involve further exploration of its potential biological activities, given the wide range of activities associated with thiazoles . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-isopropylphenylthiourea with 3,5-dichlorobenzoyl chloride under basic conditions to form the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large

Propiedades

IUPAC Name |

3,5-dichloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2OS/c1-11(2)12-3-5-13(6-4-12)17-10-25-19(22-17)23-18(24)14-7-15(20)9-16(21)8-14/h3-11H,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLCNLSLRKIUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)

![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)

![2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one](/img/structure/B2817972.png)

![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2817974.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-cyclopropylpyrimidine](/img/structure/B2817977.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one](/img/structure/B2817981.png)

![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)

![2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B2817985.png)